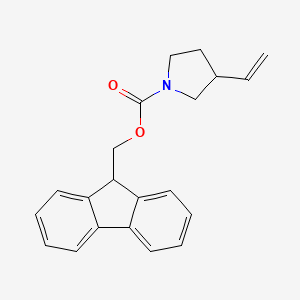
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the pyrrolidine ring. One common method involves the reaction of 9H-fluorene with a suitable alkylating agent to introduce the fluorenylmethyl group. This intermediate is then reacted with 3-ethenylpyrrolidine under appropriate conditions to form the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol.
Substitution: Halogenated or hydroborated derivatives of the ethenyl group.
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Wirkmechanismus
The mechanism by which (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenylmethyl derivatives: Compounds like fluorenylmethyl chloroformate and fluorenylmethyl carbamate share structural similarities.
Pyrrolidine carboxylates: Compounds such as pyrrolidine-1-carboxylate and its derivatives.
Uniqueness
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate stands out due to the combination of the fluorenyl and pyrrolidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H21NO2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 3-ethenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-2-15-11-12-22(13-15)21(23)24-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20H,1,11-14H2 |
InChI-Schlüssel |
WIQFXFCHFIAYEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


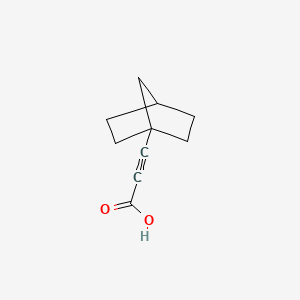

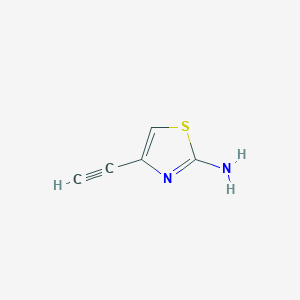

![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)

![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)

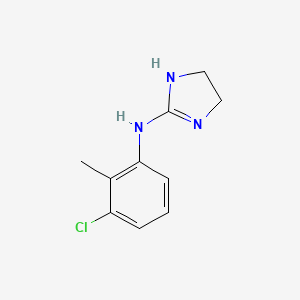
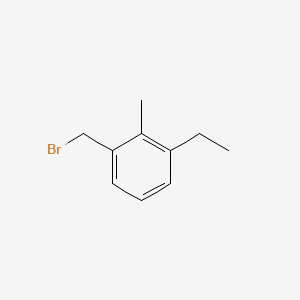

![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)


